molecular formula C11H15Cl2NO3S2 B2455993 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide CAS No. 2309586-86-3

2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide

Cat. No. B2455993
CAS RN: 2309586-86-3
M. Wt: 344.27
InChI Key: ZZENWLHRWUXJJL-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMSB or Dichloramine-T, and it is a member of the sulfonamide family.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the release of hypochlorous acid (HOCl) in an aqueous solution. HOCl is a potent oxidizing agent that can damage the cell membranes and other cellular components of microorganisms, leading to their destruction. This compound has been shown to be more effective than other disinfectants such as chlorine and hydrogen peroxide.
Biochemical and Physiological Effects:
2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been shown to have low toxicity in humans and animals. However, it can cause skin and eye irritation if it comes into contact with these tissues. This compound has also been reported to have some mutagenic and genotoxic effects in vitro, but these effects have not been observed in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its broad-spectrum antimicrobial activity. This compound can be used to disinfect various surfaces and equipment in a laboratory setting, reducing the risk of contamination. However, one limitation of this compound is its potential to interfere with some biochemical assays, such as those that involve the use of enzymes or proteins.

Future Directions

There are several future directions for research on 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide. One area of interest is the development of new formulations or delivery methods that can enhance its antimicrobial activity and reduce its toxicity. Another direction is the investigation of its potential use in the treatment of infections caused by antibiotic-resistant microorganisms. Additionally, more studies are needed to understand the mechanisms underlying its mutagenic and genotoxic effects, as well as its potential interactions with other chemicals in the environment.
Conclusion:
In conclusion, 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide is a chemical compound with broad-spectrum antimicrobial activity that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications that can benefit society.

Synthesis Methods

The synthesis of 2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the reaction between 2,5-dichlorobenzenesulfonyl chloride and 2-hydroxy-4-methylthiobutylamine. This reaction occurs in the presence of a base such as sodium hydroxide, and the product is obtained through a series of purification steps. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

2,5-Dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a broad range of microorganisms, including bacteria, fungi, and viruses. This compound has also been investigated for its potential use as a disinfectant in various settings, such as hospitals, food processing facilities, and water treatment plants.

properties

IUPAC Name

2,5-dichloro-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S2/c1-18-5-4-9(15)7-14-19(16,17)11-6-8(12)2-3-10(11)13/h2-3,6,9,14-15H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZENWLHRWUXJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide

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